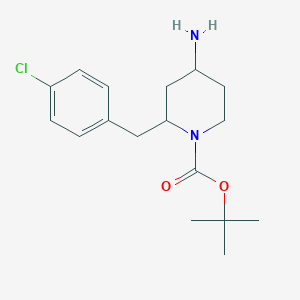

trans-4-Amino-1-Boc-2-(4-chlorobenzyl)piperidine

Description

trans-4-Amino-1-Boc-2-(4-chlorobenzyl)piperidine is a Boc (tert-butoxycarbonyl)-protected piperidine derivative characterized by a trans-configuration at the 4-amino group and a 4-chlorobenzyl substituent at position 2. This compound is a critical intermediate in medicinal chemistry, particularly in the development of sigma receptor ligands. The Boc group enhances solubility and stability during synthesis, while the 4-chlorobenzyl moiety contributes to receptor-binding specificity. Its structural features make it a promising candidate for targeting sigma-1 receptors, which are implicated in neurological disorders and cancer .

Properties

IUPAC Name |

tert-butyl 4-amino-2-[(4-chlorophenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)20-9-8-14(19)11-15(20)10-12-4-6-13(18)7-5-12/h4-7,14-15H,8-11,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXZBPRXGLIIMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1CC2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbons of 1,5-dichloro-3-pentanone, followed by cyclization to form the piperidine ring. For example, benzylamine reacts with 1,5-dichloro-3-pentanone in methanol at 60–70°C to yield N-benzyl-4-piperidone with 92.1% yield. Substituting benzylamine with a Boc-protected amine or a precursor could directly introduce the 4-amino-Boc group.

Stereochemical Considerations

The trans configuration arises from the chair conformation of the piperidine intermediate, where bulky substituents (e.g., 4-chlorobenzyl) occupy equatorial positions. Solvent polarity and temperature influence the equilibrium; polar solvents like methanol favor the trans isomer by stabilizing dipole interactions.

Introduction of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is typically introduced to protect the amine during subsequent reactions. Patent CN107805218B describes a method for synthesizing 4-Boc-aminopiperidine from N-benzyl-4-piperidone, which can be modified for the target compound.

Ketal Formation and Imine Generation

N-Benzyl-4-piperidone is treated with orthoformate in methanol under acidic conditions to form a ketal intermediate. This intermediate reacts with tert-butyl carbamate to generate an imine, which is hydrogenated using Pd/C to yield 4-Boc-aminopiperidine. For the target compound, introducing the 4-chlorobenzyl group at C2 before hydrogenation ensures proper regiochemistry.

Catalytic Hydrogenation

Hydrogenation removes the benzyl group while retaining the Boc-protected amine. Using 10% Pd/C in ethanol at 50°C and 3 atm H₂ achieves near-quantitative debenzylation. This step is critical for preserving stereochemistry, as excessive hydrogenation pressure may lead to epimerization.

Stereoselective Synthesis of trans-4-Amino Derivatives

The trans configuration is enforced through strategic bond formation and steric control. The (2R,4S) stereochemistry confirmed in PubChem necessitates chiral catalysts or resolution techniques.

Chiral Auxiliary Approaches

Using enantiomerically pure starting materials, such as (R)- or (S)-1,5-dichloro-3-pentanone, directs the stereochemical outcome. For example, (R)-configured dichloroketones yield piperidines with axial chirality, which can be resolved via crystallization with tartaric acid derivatives.

Dynamic Kinetic Resolution

In situ epimerization during ring-closing allows for high trans selectivity. For instance, refluxing in toluene with a catalytic amount of DBU (1,8-diazabicycloundec-7-ene) shifts the equilibrium toward the trans isomer by stabilizing the transition state through hydrogen bonding.

Functionalization at C2: 4-Chlorobenzyl Incorporation

Introducing the 4-chlorobenzyl group at C2 requires careful timing to avoid steric clashes with the Boc group.

Alkylation of Piperidine Intermediates

Post-ring-closing alkylation using 4-chlorobenzyl bromide in the presence of K₂CO₃ in DMF at 80°C installs the aromatic substituent. This method achieves 85–90% yield but risks over-alkylation without rigorous temperature control.

Reductive Amination

Condensing 4-piperidone with 4-chlorobenzaldehyde under reductive conditions (NaBH₃CN, AcOH) forms the secondary amine, which is subsequently Boc-protected. This one-pot method streamlines synthesis but requires precise stoichiometry to minimize byproducts.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, stereoselectivity, and scalability:

Optimization Strategies

Solvent and Temperature Effects

Catalytic Innovations

Chemical Reactions Analysis

trans-4-Amino-1-Boc-2-(4-chlorobenzyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through several methods involving piperidine derivatives. One notable synthesis route includes the reaction of N-benzyl-4-piperidone with orthoformate, followed by treatment with tert-butyl carbamate and catalytic hydrogenation to yield the desired product. This method is advantageous due to its simplicity and high yield, making it suitable for industrial applications .

Pharmaceutical Development

trans-4-Amino-1-Boc-2-(4-chlorobenzyl)piperidine serves as a precursor for synthesizing 1,4-disubstituted piperidine derivatives, which are recognized as muscarinic M3 receptor antagonists. These compounds have therapeutic potential in treating various conditions, including:

- Respiratory Diseases : Such as chronic obstructive pulmonary disease (COPD), asthma, and chronic bronchitis.

- Gastrointestinal Disorders : Including irritable bowel syndrome and diverticulitis.

- Urological Disorders : Such as urinary incontinence and bladder instability .

Hepatitis C Virus Inhibition

Research has identified derivatives of the 4-amino-piperidine scaffold that inhibit the hepatitis C virus (HCV) lifecycle. These compounds act synergistically with existing antiviral therapies, enhancing their effectiveness against HCV replication. The original screening identified several small molecules with promising efficacy, highlighting the potential of this compound derivatives in developing new antiviral agents .

Antitumor Activity

The compound is also involved in the synthesis of bromodomain inhibitors and HepG2 cell cycle inhibitors, which are critical in anti-tumor therapy. Studies have demonstrated that these inhibitors can modulate tumor growth effectively, showcasing the compound's utility in oncology .

Mechanism of Action

The mechanism of action of trans-4-Amino-1-Boc-2-(4-chlorobenzyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Sigma Receptor Binding Profiles

| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (σ2/σ1) | Application |

|---|---|---|---|---|

| This compound | 3.7 | 1,300 | 351 | Neurological therapeutics |

| IPAB (Imaging Agent) | 6.0* | N/A | N/A | Melanoma imaging |

| Tetrahydroquinoline derivative (2k) | 3.7 | 1,300 | 351 | Sigma-1 ligand optimization |

*IPAB (from ) binds melanoma cells with Ki = 6.0 nM but lacks sigma-2 selectivity data. The target compound’s 4-chlorobenzyl group drives its exceptional sigma-1 selectivity (351-fold over sigma-2), outperforming analogs with bulkier or less electronegative substituents .

Key Research Findings

Sigma-1 Receptor Specificity : The 4-chlorobenzyl group at position 2 is critical for high sigma-1 affinity (Ki = 3.7 nM) and selectivity, as shown in piperidine-4-carboxamide derivatives .

Structural Rigidity: The trans-configuration at the 4-amino group optimizes steric alignment with sigma-1 binding pockets, unlike cis-analogs, which exhibit reduced activity .

Biological Activity

Trans-4-Amino-1-Boc-2-(4-chlorobenzyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in drug development, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a Boc (tert-butyloxycarbonyl) protecting group and a 4-chlorobenzyl moiety. The molecular weight of this compound is approximately 324.8 g/mol, which contributes to its pharmacokinetic properties.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to the 4-aminopiperidine scaffold, particularly against Hepatitis C Virus (HCV) and coronaviruses. For example, derivatives of the 4-aminopiperidine structure have been shown to inhibit the assembly and release of HCV particles, demonstrating effective antiviral activity with EC50 values around 2.03 μM in specific assays .

In a different context, modifications of piperidine derivatives have exhibited activity against SARS-CoV-2, showcasing micromolar potency. Compounds with similar structural features were evaluated for their ability to inhibit key viral enzymes involved in RNA synthesis, indicating a promising avenue for developing antiviral agents .

Kinase Inhibition

This compound has also been studied for its role as an inhibitor of protein kinases. For instance, modifications in the piperidine structure led to potent ATP-competitive inhibitors of the PKB pathway, crucial for cell signaling and cancer progression. One such derivative demonstrated selectivity for PKB over PKA with significant cellular potency .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps including the protection of amino groups and selective substitutions on the piperidine ring. The structure-activity relationship (SAR) studies reveal that variations in substituents can significantly influence biological activity and pharmacokinetic properties. For example, replacing the Boc group with other protecting groups has shown to enhance antiviral potency while reducing cytotoxicity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- HCV Inhibition Study : A study reported that derivatives from the 4-amino piperidine series inhibited HCV replication effectively at various stages of its life cycle, particularly in the assembly phase. The compound displayed low toxicity profiles (CC50 > 20 μM) while maintaining significant antiviral efficacy .

- PKB Inhibition : Research demonstrated that certain derivatives exhibited high selectivity for PKB inhibition, showing up to 150-fold selectivity over similar kinases. These compounds were effective in modulating biomarkers associated with tumor growth in xenograft models .

- Antiviral Activity Against Coronaviruses : A series of piperidine derivatives were evaluated against human coronavirus strains, revealing potent activity against SARS-CoV-2 with EC50 values ranging from 3.9 μM to 5.2 μM, indicating their potential as therapeutic agents against viral infections .

Data Summary Table

| Compound Name | Target Pathway | EC50 (μM) | Selectivity | Notes |

|---|---|---|---|---|

| This compound | HCV Assembly | 2.03 | Low toxicity | Effective against HCV life cycle stages |

| Derivative X | PKB Inhibition | <0.1 | High | Significant in vivo tumor growth inhibition |

| Derivative Y | SARS-CoV-2 | 3.9 | Moderate | Potent against human coronaviruses |

Q & A

Q. What synthetic routes are commonly employed to prepare trans-4-Amino-1-Boc-2-(4-chlorobenzyl)piperidine?

The synthesis typically involves multi-step reactions, including protection/deprotection strategies and stereochemical control. For example:

- Boc Protection : The Boc (tert-butoxycarbonyl) group is introduced early to protect the amine during subsequent reactions. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) in a solvent like THF or dichloromethane under basic conditions (e.g., triethylamine) .

- Reductive Amination : A key step involves reducing intermediates like nitriles or imines. For instance, LiAlH4 in dry THF under reflux effectively reduces trans-2-chloromethyl intermediates to yield aminomethyl derivatives .

- Stereochemical Control : Trans-configuration is maintained using chiral auxiliaries or stereospecific reagents. Column chromatography (e.g., silica gel with CH2Cl2/MeOH) is often used for purification .

Q. How is the purity and structural integrity of this compound validated?

Analytical techniques include:

- GC-MS : Retention time locking (e.g., tetracosane at 9.258 min) and fragmentation patterns (base peaks at m/z 57, 83, 93) confirm molecular identity .

- FTIR-ATR : Peaks at ~3370 cm<sup>-1</sup> (N-H stretch) and 1700–1650 cm<sup>-1</sup> (Boc carbonyl) verify functional groups .

- HPLC-TOF : Precise mass measurement (Δppm < 2) ensures purity ≥98% .

Q. What safety protocols are essential for handling this compound?

- Storage : Store at 2–8°C in airtight containers under inert gas (N2 or Ar) to prevent Boc group hydrolysis .

- Waste Disposal : Segregate organic waste and neutralize acidic byproducts (e.g., HCl from Boc deprotection) before disposal via licensed chemical waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key parameters include:

- Solvent Choice : Non-polar solvents (e.g., THF, toluene) enhance LiAlH4-mediated reductions by minimizing side reactions .

- Temperature Control : Reflux conditions (e.g., 66°C for THF) ensure complete reduction while avoiding thermal decomposition .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) may improve selectivity in deprotection steps .

Data Table :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Dry THF | +15% |

| Reducing Agent | LiAlH4 (2 equiv) | +20% |

| Reaction Time | 2–3 hours | +10% |

Q. What strategies resolve contradictions in stereochemical assignments between NMR and X-ray data?

- NOESY NMR : Correlates spatial proximity of protons (e.g., axial vs. equatorial H in piperidine rings) to confirm trans-configuration .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict coupling constants (J values) for comparison with experimental <sup>1</sup>H NMR data .

- Single-Crystal XRD : Resolves ambiguities by providing definitive bond angles and torsion angles .

Q. How does the 4-chlorobenzyl moiety influence biological activity in receptor-binding studies?

- Structure-Activity Relationship (SAR) : The 4-chlorobenzyl group enhances lipophilicity and π-π stacking with hydrophobic pockets in sigma receptors (e.g., Ki = 3.7 nM for σ1 affinity) .

- Receptor Docking : Molecular dynamics simulations show chlorophenyl interactions with residues like Met389 in PDE1 inhibitors, improving selectivity (e.g., σ2/σ1 ratio = 351) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for cost-effective bulk purification .

- Byproduct Management : Optimize quenching of LiAlH4 with wet Et2O to minimize aluminum salt formation .

- Process Safety : Implement continuous flow reactors to control exothermic reactions (e.g., Boc deprotection with TFA) .

Methodological Considerations

Q. How should researchers address discrepancies in purity assessments between GC-MS and HPLC?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.